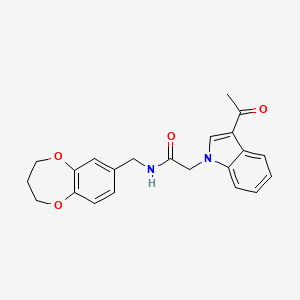![molecular formula C22H19ClN2O3S B11247741 N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247741.png)
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps:
Chlorosulfonation: 2,5-dichlorothiophene is reacted with chlorosulfonic acid in the presence of thionyl chloride to form a sulfonyl chloride intermediate.
Acylation: The sulfonyl chloride is then acylated with methylamine in chloroform to produce a sulfonamide.
Carboxylation: The sulfonamide undergoes carboxylation with carbon dioxide and butyllithium in ether to yield a carboxylic acid.
Esterification: The carboxylic acid is esterified with methanol in the presence of phosphorus pentachloride to form a methyl ester.
Cyclization: The methyl ester is cyclized with sodium methoxide to form a thiazine derivative.
Final Reaction: The thiazine derivative is reacted with 2-aminopyridine in xylene to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can occur at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of thiazine derivatives.
Biology: Investigated for its anti-inflammatory and analgesic effects in various biological models.
Medicine: Used in clinical research for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it does not inhibit 5-lipoxygenase, thus not affecting leukotriene synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Piroxicam: Another oxicam derivative with similar anti-inflammatory and analgesic properties.
Meloxicam: A selective COX-2 inhibitor with fewer gastrointestinal side effects.
Tenoxicam: Known for its long half-life and once-daily dosing.
Uniqueness
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its balanced inhibition of COX-1 and COX-2, providing effective pain relief with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs .
Propiedades
Fórmula molecular |
C22H19ClN2O3S |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-13-8-9-16(12-19(13)23)24-22(26)15-10-14(2)21-18(11-15)17-6-4-5-7-20(17)29(27,28)25(21)3/h4-12H,1-3H3,(H,24,26) |
Clave InChI |
SLCVOGZSLACPKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11247675.png)
![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B11247680.png)
![1,1'-(3-cyclohexyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11247687.png)
![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11247694.png)
![1,1'-[6-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11247697.png)
![N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11247699.png)

![{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11247709.png)
![N-(3-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247713.png)
![methyl 2-{[(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11247722.png)
![N-(2,4-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247725.png)
![2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11247738.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11247743.png)
